molecular formula C12H22N4O8 B1683542 ザナミビル水和物 CAS No. 551942-41-7

ザナミビル水和物

カタログ番号: B1683542
CAS番号: 551942-41-7
分子量: 350.33 g/mol
InChIキー: OELRRAURPSTFEX-VCFRRRQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zanamivir hydrate is a selective inhibitor of the influenza neuraminidase enzyme, which is crucial for the replication of the influenza virus. It is primarily used as an antiviral agent for the treatment and prevention of influenza A and B. Zanamivir hydrate is administered via inhalation, allowing the drug to directly target the respiratory tract where the influenza virus proliferates .

科学的研究の応用

Antiviral Treatments

Zanamivir hydrate is predominantly recognized for its effectiveness against influenza viruses. It works by inhibiting the neuraminidase enzyme, which is crucial for the viral replication process. By blocking this enzyme, zanamivir prevents the release of new viral particles from infected cells, thereby reducing the severity and duration of flu symptoms.

  • Clinical Efficacy: Clinical trials have demonstrated that zanamivir significantly shortens the duration of influenza symptoms when administered within the first two days of symptom onset .

Pharmaceutical Development

In the pharmaceutical industry, zanamivir hydrate serves as a key component in developing new formulations and delivery methods. Researchers are exploring innovative ways to enhance its bioavailability and therapeutic efficacy.

  • Delivery Methods: Recent studies have investigated hydrogel-forming microneedle arrays for delivering zanamivir, achieving high delivery efficiency and sustained plasma levels over several days . This method could improve patient compliance compared to traditional inhalation devices.

Clinical Research

Zanamivir hydrate plays a significant role in clinical research aimed at understanding viral resistance mechanisms. It is often used in comparative studies against other antiviral agents to evaluate safety and effectiveness.

  • Resistance Studies: Ongoing research focuses on how influenza viruses develop resistance to zanamivir, providing insights that can inform future antiviral strategies .

Public Health Initiatives

Zanamivir hydrate is utilized in public health campaigns to manage influenza outbreaks effectively. Its role in prophylactic treatment for at-risk populations underscores its importance in controlling viral spread.

  • Guidelines and Recommendations: The Centers for Disease Control and Prevention (CDC) has updated guidelines recommending zanamivir for prophylactic use in vulnerable populations, including young children and the elderly .

Comparative Studies

Researchers frequently use zanamivir hydrate in comparative studies to assess its advantages over other antiviral agents like oseltamivir. These studies help establish its position within the antiviral drug landscape.

  • Efficacy Comparisons: Comparative analyses have shown that zanamivir may offer benefits in specific patient populations or settings where other antivirals may be less effective .

Data Tables

Application AreaDescriptionKey Findings
Antiviral TreatmentsTreatment for influenza A and B via neuraminidase inhibitionReduces symptom duration; effective when administered early
Pharmaceutical DevelopmentDevelopment of new formulations and delivery systemsHydrogel microneedles show promise for improved delivery efficiency
Clinical ResearchStudies on viral resistance mechanisms and comparative efficacyInsights into resistance patterns; ongoing evaluations against other antivirals
Public Health InitiativesUsed in managing influenza outbreaks; recommended for prophylaxisCDC guidelines support prophylactic use in at-risk groups
Comparative StudiesEvaluating safety and effectiveness against other antiviral agentsZanamivir shows competitive efficacy compared to oseltamivir under certain conditions

Case Study 1: Hydrogel-Forming Microneedle Arrays

A study developed a hydrogel-forming microneedle array containing zanamivir reservoirs, demonstrating effective transdermal delivery with high bioavailability in animal models. This method could potentially replace traditional inhalation devices, enhancing patient compliance during outbreaks .

Case Study 2: Resistance Mechanisms

Research investigating the mechanisms behind viral resistance to zanamivir has revealed critical insights into how mutations affect drug efficacy. Understanding these mechanisms is vital for developing next-generation antiviral therapies .

作用機序

Target of Action

Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, zanamivir hydrate can effectively inhibit the spread of the virus within the host .

Mode of Action

Zanamivir hydrate acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .

Biochemical Pathways

The primary biochemical pathway affected by zanamivir hydrate is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, zanamivir hydrate prevents the release of new virus particles, thereby interrupting the viral replication cycle .

Pharmacokinetics

It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .

Result of Action

The primary result of zanamivir hydrate’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, zanamivir hydrate can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .

Action Environment

The efficacy and stability of zanamivir hydrate can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with zanamivir hydrate and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .

生化学分析

Biochemical Properties

Zanamivir hydrate acts as a neuraminidase inhibitor, which plays a crucial role in the life cycle of the influenza virus . By binding and inhibiting the neuraminidase protein, Zanamivir hydrate renders the influenza virus unable to escape its host cell and infect others . This interaction with the neuraminidase protein is a key aspect of its biochemical properties.

Cellular Effects

Zanamivir hydrate has a significant impact on cellular processes. It inhibits the release of newly replicated influenza virus particles, thereby reducing the spread of the virus within the host organism . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, all of which are involved in the viral replication process.

Molecular Mechanism

The molecular mechanism of Zanamivir hydrate involves binding to the active site of the neuraminidase protein, which is essential for the release of new influenza virus particles from infected cells . By inhibiting this enzyme, Zanamivir hydrate prevents the virus from spreading to other cells.

Temporal Effects in Laboratory Settings

In laboratory settings, Zanamivir hydrate has been shown to reduce the time to first alleviation of symptoms of influenza-like illness by less than a day . This indicates that the effects of Zanamivir hydrate can be observed relatively quickly after administration.

Dosage Effects in Animal Models

While specific studies on dosage effects of Zanamivir hydrate in animal models are limited, it has been shown that oral oseltamivir is active in animal models of influenza A (H5N1) .

Metabolic Pathways

Zanamivir hydrate is not extensively metabolized in the body . It is eliminated unchanged in urine by glomerular filtration . This suggests that Zanamivir hydrate does not significantly interact with metabolic enzymes or cofactors.

Transport and Distribution

Zanamivir hydrate is administered via inhalation, allowing for direct delivery to the respiratory tract where the influenza virus replicates . It is not extensively distributed in the body, reflecting its targeted action in the respiratory system .

Subcellular Localization

As a neuraminidase inhibitor, Zanamivir hydrate targets the neuraminidase protein located on the surface of the influenza virus . This surface localization allows Zanamivir hydrate to effectively inhibit the release of new virus particles from infected cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir hydrate involves several steps, starting from the precursor compound, 2,3-didehydro-2-deoxy-N-acetylneuraminic acid. The key steps include:

Industrial Production Methods: Industrial production of zanamivir hydrate typically involves large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Comparison:

生物活性

Zanamivir hydrate is a potent antiviral agent primarily used for the treatment of influenza A and B viruses. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative analyses with other antiviral agents.

Zanamivir functions as a selective inhibitor of the neuraminidase enzyme found on the surface of influenza viruses. By binding to this enzyme, zanamivir prevents the cleavage of sialic acid residues from glycoproteins, which is crucial for the release of new viral particles from infected cells. This inhibition leads to:

  • Reduced viral spread : The inability of the virus to escape from host cells limits its ability to infect new cells.
  • Altered virus particle aggregation : By preventing the release of viral particles, zanamivir may alter their aggregation and subsequent infection capability .

Pharmacokinetics

Zanamivir is administered primarily via inhalation, allowing for direct delivery to the respiratory tract. Key pharmacokinetic parameters include:

ParameterValue
Peak Serum Concentration (Cmax)17 to 142 ng/mL following a 10 mg dose
Area Under Curve (AUC∞)Ranges from 111 to 1,364 ng- hr/mL
Half-life2.5 to 5.1 hours after inhalation
Protein Binding<10%
ClearanceTotal clearance ranges from 2.5 to 10.9 L/hr

Zanamivir is predominantly excreted unchanged in urine, with renal function significantly affecting its pharmacokinetics. Studies indicate that renal impairment leads to decreased clearance and increased serum concentrations of zanamivir .

Efficacy in Clinical Studies

Zanamivir has demonstrated significant efficacy in both clinical and experimental settings:

  • In Vivo Studies : Research involving mice infected with H1N1 showed that zanamivir effectively reduced viral replication and improved survival rates when combined with alloferon. Notably, weight loss in untreated mice was prevented by this combination treatment .
  • Human Trials : In clinical trials, zanamivir has been shown to alleviate symptoms of influenza when administered within two days of symptom onset. A Phase III study indicated a significant reduction in total symptom scores compared to placebo .

Case Study: Combination Therapy

A study investigated the combined effects of zanamivir and alloferon on H1N1-infected mice. The results indicated that:

  • Combination therapy led to a greater reduction in viral load compared to either drug alone.
  • The treatment significantly suppressed inflammatory markers such as IL-6 and MIP-1α in bronchoalveolar lavage fluid, suggesting an anti-inflammatory effect alongside antiviral activity .

Comparative Analysis with Other Antivirals

In comparison with other neuraminidase inhibitors like oseltamivir, zanamivir exhibits a unique profile:

FeatureZanamivirOseltamivir
AdministrationInhalationOral
Bioavailability4% to 17% systemic absorptionApproximately 80%
Renal ExcretionUnchangedMetabolized; active metabolite
Efficacy against H5N1Higher potencyLower potency

特性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171094-50-1, 551942-41-7, 1260601-68-0
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171094-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANAMIVIR MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir hydrate
Reactant of Route 2
Zanamivir hydrate
Reactant of Route 3
Zanamivir hydrate
Reactant of Route 4
Zanamivir hydrate
Reactant of Route 5
Zanamivir hydrate
Reactant of Route 6
Zanamivir hydrate
Customer
Q & A

Q1: How does zanamivir hydrate exert its antiviral effect against influenza?

A1: Zanamivir hydrate functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, zanamivir hydrate disrupts this release process, effectively hindering the spread of the virus within the body. []

Q2: Are there any in vitro studies demonstrating the efficacy of zanamivir hydrate against influenza virus replication?

A2: Yes, research has demonstrated the efficacy of zanamivir hydrate in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including zanamivir hydrate. [] The results indicated that the combination of S-033447 and zanamivir hydrate synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []

Q3: What is the evidence supporting the use of zanamivir hydrate in treating influenza infections?

A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on zanamivir hydrate as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that zanamivir hydrate, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []

Q4: What methods are commonly employed to determine the inhibitory effect of zanamivir hydrate on neuraminidase activity?

A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including zanamivir hydrate. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of zanamivir hydrate on neuraminidase activity. [] The IC50 value for zanamivir hydrate using this method was determined to be 27 ± 3 nM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。